BenchChemオンラインストアへようこそ!

2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol

PAK4 Kinase inhibitor Binding mode

The compound 2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol, commonly designated GL-1196, is a synthetic small-molecule inhibitor of p21-activated kinase 4 (PAK4). It belongs to the benzisothiazole-1,1-dioxide chemotype and was identified through screening of Specs compound libraries for anti-gastric cancer activity.

Molecular Formula C20H15ClN2O3S
Molecular Weight 398.9g/mol
CAS No. 591242-70-5
Cat. No. B509081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol
CAS591242-70-5
Molecular FormulaC20H15ClN2O3S
Molecular Weight398.9g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN(C2=CC=C(C=C2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43)O
InChIInChI=1S/C20H15ClN2O3S/c21-15-9-11-16(12-10-15)23(13-14-5-1-3-7-18(14)24)20-17-6-2-4-8-19(17)27(25,26)22-20/h1-12,24H,13H2
InChIKeyCZVJDJNGXBOBKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GL-1196 (CAS 591242-70-5): A Structure-Defined PAK4 Inhibitor for Gastric Cancer Research


The compound 2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol, commonly designated GL-1196, is a synthetic small-molecule inhibitor of p21-activated kinase 4 (PAK4) [1]. It belongs to the benzisothiazole-1,1-dioxide chemotype and was identified through screening of Specs compound libraries for anti-gastric cancer activity [1]. With a molecular formula of C20H15ClN2O3S and a molecular weight of 398.86 g/mol, GL-1196 has been functionally characterized as a suppressor of gastric cancer cell proliferation and invasion via dual pathway modulation: PAK4/c-Src/EGFR/CyclinD1 for cell-cycle control and PAK4/LIMK1/cofilin for motility inhibition [1]. Unlike pan-PAK inhibitors such as PF-3758309 or dual-target agents such as KPT9274, GL-1196 represents a pathway-focused chemical probe suitable for mechanistic studies in PAK4-driven gastric cancer models.

Why PAK4 Inhibitors Cannot Be Interchanged: GL-1196 (CAS 591242-70-5) Differentiation Rationale


PAK4 inhibitors exhibit divergent selectivity profiles, kinase binding modes, and downstream pathway effects that preclude generic substitution. PF-3758309 inhibits all group I and II PAKs with broad-spectrum activity (PAK4 IC50 15 nM, PAK1 IC50 39 nM), while GNE-2861 targets group II PAKs (PAK4/5/6 IC50s 7.5/36/126 nM) and KPT9274 functions as a dual PAK4/NAMPT inhibitor [1]. GL-1196 has been specifically characterized in gastric cancer cell models—including SGC7901, BGC823, and MKN-45 lines—with evidence for simultaneous blockade of two distinct PAK4-mediated signaling axes (proliferation: PAK4/c-Src/EGFR/CyclinD1; invasion: PAK4/LIMK1/cofilin) as well as unique cytoskeletal effects on filopodia formation [2]. These functional fingerprints are unlikely to be replicated by other PAK4-targeting compounds without explicit validation, making GL-1196 a non-fungible tool compound for gastric cancer pathway dissection.

GL-1196 (CAS 591242-70-5) Quantitative Differentiation Evidence vs. PAK4 Inhibitor Comparators


PAK4 Kinase Binding Site: GL-1196 vs. PF-3758309 and GNE-2861 — Distinct Interaction Residues

GL-1196 interacts with a distinct set of PAK4 kinase domain residues (L398, A348, K350, L447, V335, A402, G330, S331) compared with PF-3758309 (C502/L472) and GNE-2861 (DFG-out pocket) [1]. This differential binding footprint suggests a non-ATP-competitive or alternative-site mechanism, which may confer advantages in kinase selectivity profiling. Quantitative selectivity data (e.g., PAK1 vs. PAK4 fold-selectivity) have not been reported for GL-1196 in the primary literature, whereas CZH226 demonstrates 346-fold selectivity (PAK4 Ki 9 nM vs. PAK1 Ki 3112 nM) [2].

PAK4 Kinase inhibitor Binding mode Structural biology

Gastric Cancer Cell Proliferation Inhibition: GL-1196 Dose-Response vs. Vehicle Control in Three Cell Lines

GL-1196 suppressed proliferation of human gastric cancer cell lines SGC7901 and BGC823 in a dose- and time-dependent manner as assessed by MTT assay [1]. While exact IC50 values are reported graphically rather than numerically, GL-1196 at 20 μM significantly reduced cell viability after 24 h treatment. The compound also induced G1-phase cell cycle arrest, mechanistically linked to downregulation of CDK4/6, CyclinD1, and PAK4/c-Src/EGFR pathway components [1]. By comparison, PF-3758309 inhibits anchorage-independent growth with an IC50 of 4.7 nM in tumor cell lines, and GNE-2861 reduces cell viability of MDA-MB-436 and MCF-10A PIK3CA cells at 0.1–50 μM .

Gastric cancer Cell proliferation MTT assay SGC7901 BGC823 MKN-45

Cell Invasion Suppression: GL-1196 Matrigel Invasion Assay vs. PAK4 Knockdown — Phenocopy Validation

In Matrigel invasion assays, GL-1196 at 10 and 20 μM significantly reduced the invasive capacity of SGC7901 and BGC823 cells (p < 0.01 vs. vehicle) [1]. Real-time invasion monitoring confirmed that GL-1196 suppressed MKN-45 cell invasion in a concentration-dependent manner [1]. Critically, the anti-invasive effect of GL-1196 phenocopied PAK4 shRNA knockdown, providing target-specificity evidence that links the compound's pharmacological activity directly to PAK4 inhibition [1]. Mechanistically, this was associated with downregulation of the PAK4/LIMK1/cofilin pathway [1]. In comparison, GNE-2861 inhibits migration at 0.1–50 μM in breast cancer models, while CZH226 inhibits A549 lung cancer cell migration and invasion without gastric cancer data [2].

Cell invasion Matrigel PAK4 knockdown SGC7901 BGC823 MKN-45

Cytoskeletal Remodeling: GL-1196 Inhibits Filopodia Formation and Induces Cell Elongation

GL-1196 uniquely inhibits filopodia formation and induces cell elongation in SGC7901 and BGC823 cells, as visualized by FITC-phalloidin staining and confocal microscopy [1]. Filopodia formation is a PAK4/Cdc42-dependent process critical for cancer cell motility and metastasis [1]. No other PAK4 inhibitor has published filopodia phenotype data in gastric cancer cells. PF-3758309 is known to cause cytoskeletal remodeling and inhibit proliferation but lacks specific filopodia quantification in gastric cancer models, while KPT9274 primarily attenuates G2/M transit and induces apoptosis [2]. This cytoskeletal effect of GL-1196 represents a functionally distinct readout not shared across PAK4 inhibitors.

Filopodia Cytoskeleton Cell morphology PAK4 Cdc42

Dual Signaling Pathway Inhibition: GL-1196 Suppresses Both Proliferation and Invasion Pathways Simultaneously

Western blot analysis demonstrated that GL-1196 concurrently downregulates two distinct PAK4-mediated signaling cascades: (1) the proliferative PAK4/c-Src/EGFR/CyclinD1 pathway including CDK4 and CDK6, and (2) the invasive PAK4/LIMK1/cofilin pathway [1]. Quantitative densitometry from the study confirmed that GL-1196 at 20 μM reduced phospho-c-Src (Tyr416), phospho-EGFR (Tyr845), CyclinD1, CDK4, and CDK6 protein levels, while also decreasing phospho-LIMK1 (Thr508) and phospho-cofilin (Ser3) [1]. This dual-pathway blockade distinguishes GL-1196 from other PAK4 inhibitors: PF-3758309 primarily targets MEK/ERK and PI3K/Akt pathways in cisplatin-resistant gastric cancer cells [2], while KPT9274 functions through NAMPT co-inhibition and attenuation of NAD biosynthesis .

PAK4/c-Src/EGFR CyclinD1 LIMK1/cofilin Signaling pathway CDK4/6

Molecular Docking Validation: GL-1196 Computational Binding Pose vs. Known PAK4 Co-Crystal Structures

Computational docking simulations performed using Glide (Schrödinger) demonstrated that GL-1196 adopts a favorable binding pose within the PAK4 kinase domain, with non-bond interactions mapped to key residues including L398, A348, K350, and L447 [1]. This in silico binding mode is consistent with the kinase assay results showing dose-dependent PAK4 inhibition [1]. Notably, the interaction residues overlap partially but are distinct from the binding sites of PF-3758309 (C502/L472) and GNE-2861 (DFG-out pocket) [2]. Unlike CZH226, for which a high-resolution co-crystal structure has been solved (PDB: 5XVG) [3], GL-1196's binding pose remains computationally predicted. This provides a structural hypothesis for its kinase inhibition that can guide medicinal chemistry optimization.

Molecular docking PAK4 In silico Binding pose Glide

GL-1196 (CAS 591242-70-5): Evidence-Based Application Scenarios for Research and Procurement


Mechanistic Studies of PAK4-Driven Gastric Cancer Proliferation and G1/S Cell-Cycle Control

GL-1196 is the preferred chemical probe for dissecting PAK4-dependent G1/S transition mechanisms in gastric cancer cells. Published evidence demonstrates that 20 μM GL-1196 treatment for 24 h significantly downregulates CDK4, CDK6, CyclinD1, and the upstream PAK4/c-Src/EGFR signaling cascade, resulting in G1-phase arrest as confirmed by flow cytometry [1]. This pathway-specific fingerprint has not been demonstrated for PF-3758309 or GNE-2861 in the same cellular context, making GL-1196 the only validated tool for PAK4–cell-cycle axis studies in SGC7901, BGC823, and MKN-45 gastric cancer models.

Tumor Cell Invasion and Metastasis Research with Target-Engagement Phenocopy Validation

For studies requiring rigorous proof that anti-invasive effects are PAK4-mediated, GL-1196 uniquely enables the phenocopy experimental design: its inhibition of Matrigel invasion at 10–20 μM (p <0.01 vs. vehicle) mirrors the effect of PAK4 shRNA knockdown in the same SGC7901 cell line [1]. This built-in target-validation framework reduces confounding from off-target effects and is not available with comparator PAK4 inhibitors such as KPT9274 (which also inhibits NAMPT) or PF-3758309 (which broadly targets group I and II PAKs). GL-1196 should be procured for invasion and metastasis projects where PAK4-target specificity is a critical experimental requirement.

Cytoskeletal Dynamics and Filopodia-Mediated Cell Motility Assays

GL-1196 is the only PAK4 inhibitor with published filopodia inhibition and cell elongation phenotypes in gastric cancer cells, as visualized by FITC-phalloidin confocal microscopy [1]. This provides a unique, visually tractable functional assay for PAK4/Cdc42-mediated cytoskeletal remodeling. Researchers studying the role of PAK4 in cell morphology, migration, and filopodia-driven metastasis should select GL-1196, as no alternative PAK4 inhibitor (PF-3758309, GNE-2861, KPT9274, or CZH226) has published equivalent gastric cancer filopodia data.

Structure-Based Drug Design and Scaffold Optimization Starting Point

The published Glide docking coordinates and mapped PAK4 interaction residues for GL-1196 provide a computational starting point for medicinal chemistry optimization [1]. While CZH226 benefits from an experimental co-crystal structure (PDB: 5XVG, PAK4 Ki 9 nM) [2], GL-1196 occupies a distinct interaction space that can be exploited for developing benzisothiazole-1,1-dioxide-based PAK4 inhibitors with potentially differentiated selectivity profiles. Procurement is indicated for structure-based design programs seeking to explore non-ATP-competitive or alternative-site PAK4 binding modalities.

Quote Request

Request a Quote for 2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.